1,2,3,4-Tetrachlorobenzene

Description

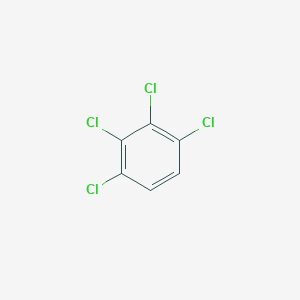

1,2,3,4-tetrachlorobenzene is a tetrachlorobenzene carrying chloro groups at positions 1, 2 , 3 and 4.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDZXPJXOMHESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026088 | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4-tetrachlorobenzene appears as white to off-white crystals. (NTP, 1992), White solid; [Hawley] Colorless crystals; [MSDSonline] | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

489 °F at 760 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and carbon disulfide., In water, 5.92 mg/l at 25 °C. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.70 kg/l | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 155.3 °F ; 5 mmHg at 211.3 °F; 760 mmHg at 489 °F (NTP, 1992), 0.03 [mmHg], 3.9X10-2 mm Hg at 25 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS No. |

634-66-2, 13280-72-3, 63697-20-1 | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadien-5-yne, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH0UY3V1KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 to 115 °F (NTP, 1992), 47.5 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrachlorobenzene: Chemical Properties, Structure, and Analysis

Introduction

1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon belonging to the family of tetrachlorobenzenes, which consists of three isomers: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene.[1] These compounds are characterized by a benzene ring substituted with four chlorine atoms.[1] This guide will focus specifically on the 1,2,3,4-isomer, providing a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, analytical methodologies, industrial relevance, and environmental and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed technical understanding of this compound.

Historically, 1,2,3,4-tetrachlorobenzene has been used as an intermediate in the synthesis of fungicides, herbicides, and insecticides.[2] It has also found application in dielectric fluids, often in conjunction with polychlorinated biphenyls (PCBs).[2] However, due to its persistence in the environment and potential toxicity, its production and use have been significantly curtailed in many regions.[3] Understanding the chemical behavior and analytical detection of this compound is therefore of critical importance for environmental monitoring and remediation efforts.

Chemical and Physical Properties

1,2,3,4-Tetrachlorobenzene is a colorless to off-white crystalline solid at room temperature.[4][5] Its physical and chemical properties are summarized in the table below. The arrangement of the four chlorine atoms on the benzene ring influences its polarity, solubility, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₄ | |

| Molecular Weight | 215.89 g/mol | [6] |

| CAS Number | 634-66-2 | [6] |

| Appearance | Colorless needles or white to off-white crystals | [4][5] |

| Melting Point | 47.5 °C | [3] |

| Boiling Point | 254 °C at 760 mmHg | [4] |

| Density | 1.70 g/cm³ | [4] |

| Water Solubility | 7.8 mg/L at 25 °C | [3] |

| Vapor Pressure | 5.2 Pa at 25 °C | [3] |

| Log K_ow (Octanol-Water Partition Coefficient) | 4.5 | [3] |

| Henry's Law Constant | 6.9 x 10⁻⁴ atm·m³/mol at 25°C | [5] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of 1,2,3,4-tetrachlorobenzene consists of a planar benzene ring with four chlorine atoms attached to adjacent carbon atoms. This substitution pattern results in a molecule with C₂ᵥ symmetry.

Caption: Molecular structure of 1,2,3,4-Tetrachlorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1,2,3,4-tetrachlorobenzene is characterized by a simple pattern due to the two remaining hydrogen atoms on the benzene ring. These two protons are chemically equivalent and appear as a singlet in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms of the benzene ring, as they are in different chemical environments due to the chlorine substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3,4-tetrachlorobenzene displays characteristic absorption bands that can be used for its identification. Key absorptions include:

-

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are found in the fingerprint region, typically between 600 and 800 cm⁻¹.

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of 1,2,3,4-tetrachlorobenzene for reference.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,2,3,4-tetrachlorobenzene shows a characteristic isotopic pattern for compounds containing four chlorine atoms. The molecular ion peak (M⁺) will be observed at m/z 214, with subsequent isotope peaks (M+2, M+4, M+6, M+8) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern will involve the loss of chlorine atoms and HCl. The NIST Chemistry WebBook contains the mass spectrum of this compound.[6]

Synthesis of 1,2,3,4-Tetrachlorobenzene

A common laboratory-scale synthesis of 1,2,3,4-tetrachlorobenzene involves the Sandmeyer reaction, starting from 2,3,4-trichloroaniline.[2] This method provides a reliable route to this specific isomer.

Caption: Workflow for the synthesis of 1,2,3,4-Tetrachlorobenzene via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction [2]

Materials:

-

2,3,4-trichloroaniline (10 g, 0.051 mol)

-

Concentrated hydrochloric acid (71 g total)

-

Sodium nitrite (4 g)

-

Cuprous chloride (6 g)

-

Dichloroethane

-

Deionized water

-

500 mL reaction bottle

-

1000 mL reaction bottle

-

Ice bath

-

Stirring apparatus

Procedure:

-

Diazotization: a. In the 500 mL reaction bottle, combine 10 g of 2,3,4-trichloroaniline and 21 g of concentrated hydrochloric acid. b. Cool the mixture to between -5 and 5 °C using an ice-salt bath while stirring. c. Slowly add a solution of 4 g of sodium nitrite in a small amount of water to the reaction mixture, maintaining the temperature between -5 and 5 °C. d. After the addition is complete, continue stirring the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: a. In the 1000 mL reaction bottle, prepare a solution of 6 g of cuprous chloride in 50 g of concentrated hydrochloric acid. b. Warm this solution to 50 °C. c. Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution. d. After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

-

Work-up and Purification: a. Cool the reaction mixture to 30 °C. b. Extract the product from the aqueous mixture using dichloroethane. c. Combine the organic extracts and evaporate the solvent to obtain the crude 1,2,3,4-tetrachlorobenzene. d. The product can be further purified by recrystallization or distillation if necessary. A gas chromatography (GC) analysis can be performed to assess the purity of the final product.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield of the desired product.

-

Cuprous Chloride Catalyst: Cuprous chloride acts as a catalyst in the Sandmeyer reaction, facilitating the replacement of the diazonium group with a chlorine atom.

-

Acidic Conditions: The reaction is carried out in strong acidic conditions to ensure the formation and stability of the diazonium salt and to provide a source of chloride ions for the substitution reaction.

Analytical Methodology: GC-MS Analysis in Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantitative analysis of 1,2,3,4-tetrachlorobenzene in environmental matrices such as soil and water due to its high sensitivity and selectivity.

Caption: General workflow for the GC-MS analysis of 1,2,3,4-Tetrachlorobenzene in soil.

Experimental Protocol: Quantitative Analysis of 1,2,3,4-Tetrachlorobenzene in Soil by GC-MS [2]

Materials and Reagents:

-

Soil sample

-

Anhydrous sodium sulfate

-

Pentane (pesticide grade)

-

Acetone (pesticide grade)

-

1,2,3,4-Tetrachlorobenzene standard

-

Internal standard (e.g., deuterated 1,2-dichlorobenzene)

-

Surrogate standard (e.g., 4-bromo-1-fluorobenzene)

-

Silica gel (activated)

-

Copper powder (activated)

-

Shaker

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system with a capillary column (e.g., Rtx-624)

Procedure:

-

Sample Preparation: a. Weigh a known amount of the wet soil or sediment sample into a suitable container. b. Spike the sample with a known amount of the internal standard. c. Add anhydrous sodium sulfate to the sample to absorb water and allow for efficient extraction. d. Add a mixture of pentane and acetone (e.g., 4:1 v/v) to the sample. e. Shake the mixture for an extended period (e.g., 24 hours) at room temperature to extract the analytes. f. Decant the solvent extract.

-

Extract Cleanup: a. Prepare a small chromatography column with activated silica gel and a layer of activated copper powder on top. The copper is essential for removing sulfur compounds that can interfere with the analysis. b. Pass the extract through the column and elute with pentane. c. Collect the eluate.

-

Concentration and Standard Addition: a. Concentrate the cleaned extract to a small volume (e.g., 0.3 mL) under a gentle stream of nitrogen. b. Add a known amount of the surrogate standard to the concentrated extract.

-

GC-MS Analysis: a. Instrument Parameters:

- Injection: 2 µL, on-column injection.

- Carrier Gas: Helium at a constant flow rate.

- Oven Temperature Program: Start at 60°C, ramp at 5°C/min to 200°C, hold for 3 min, then ramp at 10°C/min to 250°C and hold for 9 min.

- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 1,2,3,4-tetrachlorobenzene and the internal/surrogate standards. b. Calibration: Prepare a series of calibration standards containing known concentrations of 1,2,3,4-tetrachlorobenzene and the internal standard. Analyze these standards to generate a calibration curve. c. Sample Analysis: Inject the prepared sample extract into the GC-MS system. d. Quantification: Identify the 1,2,3,4-tetrachlorobenzene peak based on its retention time and characteristic ions. Quantify the concentration using the calibration curve and the response of the internal standard.

Self-Validating System and Causality:

-

Internal and Surrogate Standards: The use of an internal standard corrects for variations in injection volume and instrument response. The surrogate standard, which is added before analysis, helps to assess the efficiency of the sample preparation and extraction process.

-

SIM Mode: Operating the mass spectrometer in SIM mode significantly improves the signal-to-noise ratio, allowing for the detection of low concentrations of the target analyte in complex environmental matrices.

-

Cleanup Step: The silica gel and copper powder cleanup is crucial for removing interferences from the sample extract that could co-elute with the target analyte and affect the accuracy of the quantification.

Industrial Applications and Environmental Significance

The primary industrial use of 1,2,3,4-tetrachlorobenzene has been as a chemical intermediate in the manufacturing of various pesticides.[2] It was also used in dielectric fluids for transformers.[2] However, these applications have largely been discontinued or are being phased out due to environmental concerns.[2]

Tetrachlorobenzenes are persistent in the environment, particularly in soil and sediment, due to their low water solubility and strong adsorption to organic matter.[2][3] They can bioaccumulate in organisms and are subject to long-range atmospheric transport.[3] In Canada, 1,2,3,4-tetrachlorobenzene is considered "toxic" under the Canadian Environmental Protection Act, 1999.[2]

Safety and Handling

1,2,3,4-Tetrachlorobenzene is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[7][8] It may also cause skin irritation and serious eye irritation.[7]

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection when handling this compound.[7]

-

Ventilation: Handle in a well-ventilated area or use local exhaust ventilation to minimize inhalation exposure.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[4][9]

-

Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not contaminate water, soil, or other environmental compartments.[9]

In case of exposure, seek immediate medical attention.[7]

References

-

Sanexen Environmental Services Inc. (n.d.). Fact sheet: 1,2,3,4-tetrachlorobenzene. Retrieved from [Link]

-

Government of Canada. (1993). Tetrachlorobenzenes. Retrieved from [Link]

-

Wikipedia. (2023). Tetrachlorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Brainly. (2023). How many isomeric tetrachlorobenzenes are there? Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrachlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4,5-tetrachlorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene. Retrieved from [Link]

-

Taylor & Francis Online. (1957). Synthesis of 1,2,3,4,5-Tetrachlorobenzene-1-Cl36. Retrieved from [Link]

-

Stenutz. (n.d.). 1,2,3,4-tetrachlorobenzene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Analytical procedure for the determination of chlorobenzenes in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. waterboards.ca.gov [waterboards.ca.gov]

- 6. uoguelph.ca [uoguelph.ca]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ontario.ca [ontario.ca]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrachlorobenzene

Introduction: Understanding the Significance of 1,2,3,4-Tetrachlorobenzene

1,2,3,4-Tetrachlorobenzene (1,2,3,4-TeCB) is a synthetic organochlorine compound belonging to the family of chlorobenzenes.[1][2] With the chemical formula C₆H₂Cl₄, it is one of three isomers of tetrachlorobenzene.[2] Historically, tetrachlorobenzenes have served as intermediates in the synthesis of pesticides, herbicides, and defoliants, and have been used in dielectric fluids, often in combination with polychlorinated biphenyls (PCBs).[1] Although many of these applications have been phased out, 1,2,3,4-TeCB persists in the environment due to its chemical stability.[3] Its presence in soil, sediment, and biota necessitates a thorough understanding of its physicochemical properties, which govern its environmental fate, transport, toxicity, and ultimate risk to ecosystems and human health.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-TeCB, grounded in established analytical methodologies. As scientists and researchers, simply knowing a value is insufficient; we must comprehend how it is measured and why a specific methodology is chosen. This document is structured to provide that deeper insight, emphasizing the causality behind experimental choices and the self-validating nature of robust scientific protocols.

Molecular and Structural Properties

The arrangement of chlorine atoms on the benzene ring dictates the physical and chemical behavior of 1,2,3,4-TeCB. Its vicinal (adjacent) substitution pattern results in a lower degree of symmetry compared to its 1,2,4,5-isomer, which influences properties like melting point and dipole moment.

Structural Identifiers

| Identifier | Value | Source |

| CAS Number | 634-66-2 | [1][4] |

| Molecular Formula | C₆H₂Cl₄ | [1][5] |

| Molecular Weight | 215.89 g/mol | [1][5] |

| SMILES | C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | [2][4] |

| InChIKey | GBDZXPJXOMHESU-UHFFFAOYSA-N | [5][6] |

Crystal Structure

At standard conditions, 1,2,3,4-TeCB exists as a white to off-white crystalline solid.[7][8] X-ray crystallography provides the definitive architecture of the solid state. The analysis reveals a monoclinic crystal system, which is a common arrangement for substituted aromatic compounds.

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [9] |

| Space Group | P 1 2₁/c 1 | [4] |

| Unit Cell Dimensions | a = 3.8682 Å, b = 14.9766 Å, c = 13.4758 Å | [4] |

| Unit Cell Angles | α = 90.00°, β = 90.378°, γ = 90.00° | [4] |

Insight into Practice: The crystal structure is not merely academic. It explains the compound's relatively high melting point compared to non-planar molecules of similar mass and influences its dissolution kinetics. The defined lattice energy must be overcome for the substance to dissolve, a key consideration in solubility experiments.

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of 1,2,3,4-TeCB. It is important to note that minor variations in reported values exist in the literature, which can be attributed to differences in experimental conditions and analytical precision. The values presented here represent a consensus from authoritative sources.

| Property | Value | Units | Conditions | Source(s) |

| Melting Point | 46 - 47.5 | °C | - | [1][3][6][7] |

| Boiling Point | 254 | °C | at 760 mmHg | [6][7][8] |

| Density | 1.70 - 1.86 | g/cm³ | 20-25°C | [6][7][8][10] |

| Vapor Pressure | 5.2 - 6.6 | Pa | 25°C | [3][7] |

| Water Solubility | 5.0 - 7.8 | mg/L | 20-25°C | [1][3][7] |

| Octanol-Water Partition Coeff. (log Kₒw) | 4.4 - 4.6 | Dimensionless | 25°C | [3][6][7][10] |

| Henry's Law Constant | 0.07 - 0.08 | Pa·m³/mol | 25°C | [1][7] |

Experimental Determination of Key Properties

A cornerstone of scientific integrity is the use of standardized, validated methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. Adherence to these protocols ensures that data is reliable, reproducible, and mutually accepted across different laboratories and regulatory bodies.[3][11]

Below is a logical workflow for characterizing a compound like 1,2,3,4-TeCB, followed by detailed protocols for key properties.

Caption: Workflow for Physicochemical Property Determination.

Protocol 1: Water Solubility (OECD 105)

Causality: The low expected solubility of 1,2,3,4-TeCB (<10 g/L) makes the Column Elution Method or the Flask Method suitable.[1][3] The choice depends on the precise range, which can be estimated in a preliminary test. The Flask Method is described here as it is conceptually straightforward and widely applicable. The core principle is to create a saturated aqueous solution, ensure equilibrium is reached, and then measure the concentration in the aqueous phase after separating any undissolved solid.[12]

Methodology (Flask Method):

-

Preparation: Add an excess amount of 1,2,3,4-TeCB to a sufficient volume of deionized water in a glass-stoppered flask. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a prolonged period.[3] For persistent, crystalline compounds, equilibration can take over 24 hours. It is advisable to measure the concentration at timed intervals (e.g., 24, 48, 72 hours) until consecutive measurements are stable, confirming equilibrium.

-

Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at high speed to pellet the undissolved solid. This step is crucial to avoid including solid particulates in the subsequent analysis, which would falsely inflate the solubility value.

-

Sampling: Carefully collect an aliquot of the clear supernatant (the aqueous phase).

-

Quantification: Analyze the concentration of 1,2,3,4-TeCB in the aliquot using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD), which offers excellent sensitivity for halogenated compounds.[13]

-

Replicates: The entire process should be performed in triplicate to ensure the precision and reliability of the result.

Protocol 2: Vapor Pressure (OECD 104)

Causality: For substances with low vapor pressure like 1,2,3,4-TeCB, the Gas Saturation Method is a robust choice.[7][14] This dynamic method involves passing a slow, controlled stream of an inert gas (like nitrogen) over the substance. The gas becomes saturated with the substance's vapor. By measuring the amount of substance transported by a known volume of gas, the partial pressure, and thus the vapor pressure, can be calculated using the ideal gas law.

Methodology (Gas Saturation Method):

-

Apparatus Setup: Place a sample of 1,2,3,4-TeCB in a temperature-controlled saturation column. Connect a precision gas flow controller to the inlet and a trapping system (e.g., a sorbent tube) to the outlet.

-

Equilibration: Maintain the saturation column at a precise, constant temperature (e.g., 25°C).

-

Saturation: Pass a slow, steady stream of dry nitrogen gas through the column at a known flow rate. The flow rate must be slow enough to ensure complete saturation of the gas stream.

-

Trapping: The gas exiting the column passes through a sorbent trap which quantitatively captures all the evaporated 1,2,3,4-TeCB.

-

Analysis: After a set period, remove the sorbent trap. Elute the trapped 1,2,3,4-TeCB with a suitable solvent (e.g., hexane) and quantify the amount using a calibrated analytical instrument (e.g., GC-ECD).

-

Calculation: Calculate the vapor pressure (P) using the equation: P = (m/t) * (RT/V*M), where 'm' is the mass of substance collected, 't' is time, 'V' is the gas flow rate, 'M' is the molar mass, 'R' is the ideal gas constant, and 'T' is the absolute temperature.

-

Temperature Dependence: Repeat the measurement at a minimum of two other temperatures to determine the vapor pressure curve.[7][14]

Protocol 3: Octanol-Water Partition Coefficient (log Kₒw) (OECD 107)

Causality: The log Kₒw value for 1,2,3,4-TeCB is expected to be in the range of 4-5, indicating high lipophilicity.[3][6][7] The Shake Flask Method is the classical and most direct method for this range.[6][15] It directly measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (simulating lipids) and water.

Methodology (Shake Flask Method):

-

Pre-saturation: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation of the solvents before the experiment begins. This prevents volume changes during the partitioning step.

-

Preparation: In a glass-stoppered centrifuge tube, combine the pre-saturated n-octanol and water in a defined volume ratio (e.g., 1:1, 2:1, 1:2). Add a stock solution of 1,2,3,4-TeCB in n-octanol such that its final concentration in either phase is detectable and does not exceed its solubility limit.

-

Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. Gentle inversion is preferred over vigorous shaking to prevent the formation of emulsions, which are difficult to separate.

-

Phase Separation: Separate the n-octanol and water layers by centrifugation.

-

Sampling and Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of 1,2,3,4-TeCB in each phase (Cₒ and Cw) using an appropriate analytical technique.

-

Calculation: The partition coefficient (Kₒw) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: Kₒw = Cₒ / Cw. The final result is expressed as its base-10 logarithm (log Kₒw).

-

Validation: The experiment should be run with at least two different volume ratios and in triplicate. The total amount of substance recovered from both phases should be compared to the amount initially added to check for mass balance.[15]

Analytical Characterization and Spectral Data

Beyond quantitative properties, a full characterization requires spectroscopic analysis to confirm identity and structure.

Gas Chromatography-Electron Capture Detection (GC-ECD)

GC-ECD is the benchmark technique for analyzing trace levels of chlorinated compounds like 1,2,3,4-TeCB in environmental and biological samples.[13][16]

Caption: Workflow for GC-ECD Analysis of 1,2,3,4-TeCB.

Principle of Operation:

-

Injection & Volatilization: A prepared sample extract is injected into a heated port, where 1,2,3,4-TeCB is vaporized.

-

Separation: An inert carrier gas (nitrogen) sweeps the vapor onto a long capillary column. The column is coated with a stationary phase. Compounds separate based on their boiling points and interactions with this phase. A temperature program (ramping the column temperature) is used to elute the compounds in order of increasing boiling point.[13][17]

-

Detection: The Electron Capture Detector contains a radioactive source (⁶³Ni) that emits beta particles, creating a steady baseline current. When an electronegative compound like 1,2,3,4-TeCB passes through, it "captures" electrons, causing a dip in the current. This dip is registered as a peak. The high affinity of chlorine atoms for electrons makes this detector exceptionally sensitive and selective for halogenated organics.[13][18]

Spectroscopic Fingerprints

When analyzed by GC-MS, 1,2,3,4-TeCB will produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. For a tetrachlorinated compound, the isotopic pattern is highly distinctive and confirms the presence of four chlorine atoms. Key expected fragments include the loss of chlorine atoms.[19]

-

[M]⁺ Cluster: Peaks expected around m/z 214, 216, 218, 220. The most abundant ion in this cluster will be [C₆H₂³⁵Cl₄]⁺.

-

[M-Cl]⁺: Loss of a chlorine atom, resulting in a fragment cluster around m/z 179-181.

-

[C₆H₂]⁺: Loss of all chlorine atoms, resulting in a fragment at m/z 74.

NMR provides information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR: Due to the molecule's Cₛ symmetry, the two hydrogen atoms are in different chemical environments. Therefore, the spectrum is expected to show two signals in the aromatic region (typically δ 7.0-7.5 ppm), each integrating to one proton. These signals would appear as doublets due to coupling with each other.

-

¹³C NMR: The symmetry of 1,2,3,4-TeCB results in six chemically non-equivalent carbon atoms. However, the carbon atoms bearing hydrogen will be distinct from those bearing chlorine. A key distinguishing feature is that 1,2,3,4-tetrachlorobenzene is expected to show three peaks for the chlorinated carbons and three peaks for the unchlorinated carbons in the aromatic region (δ 125-140 ppm).[20][21] This contrasts with the highly symmetric 1,2,4,5-isomer, which would show only two ¹³C peaks in total.[21]

The IR spectrum reveals the molecule's functional groups and vibrational modes.[22][23] Key expected absorption bands for 1,2,3,4-TeCB include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1400 cm⁻¹: Aromatic C=C ring stretching vibrations. The pattern of these bands can be indicative of the substitution pattern.

-

~1200-1000 cm⁻¹: C-H in-plane bending.

-

Below 850 cm⁻¹: Strong absorptions corresponding to C-Cl stretching vibrations.

Conclusion

The physicochemical properties of 1,2,3,4-tetrachlorobenzene are a direct consequence of its molecular structure. Its low water solubility, low vapor pressure, and high octanol-water partition coefficient define it as a persistent, lipophilic compound prone to bioaccumulation. A thorough understanding of these properties, underpinned by robust and standardized experimental protocols like the OECD guidelines, is essential for accurately modeling its environmental behavior, developing effective remediation strategies, and safeguarding environmental and human health. The application of modern analytical techniques such as GC-ECD and various spectroscopic methods provides the necessary tools for both the precise quantification of these properties and the unambiguous confirmation of the compound's identity.

References

-

Public Services and Procurement Canada. (n.d.). Fact sheet: 1,2,3,4-tetrachlorobenzene. Retrieved January 9, 2026, from [Link]

-

Environment Canada & Health Canada. (1993). Canadian Environmental Protection Act, Priority Substances List Assessment Report: Tetrachlorobenzenes. Retrieved January 9, 2026, from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 9, 2026, from [Link]

-

Stenutz, R. (n.d.). 1,2,3,4-tetrachlorobenzene. Tables for Chemistry. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12463, 1,2,3,4-Tetrachlorobenzene. Retrieved January 9, 2026, from [Link]

-

OECD. (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 9, 2026, from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 9, 2026, from [Link]

-

Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved January 9, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 9, 2026, from [Link]

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved January 9, 2026, from [Link]

- Bujak, M. (2018). Melting point, molecular symmetry and aggregation of tetrachlorobenzene isomers: the role of halogen bonding. Acta Crystallographica Section B, 74(5), 458-466. (As cited in PubChem CID 12463)

-

GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. Retrieved January 9, 2026, from [Link]

- Tor, A. (2006). Determination of chlorobenzenes in water by drop-based liquid-phase microextraction and gas chromatography-electron capture detection.

- Hai Minh, T., et al. (2025). Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD).

- Psillakis, E., et al. (2012). Determination of chlorobenzenes in pure, tap, and sea water by static headspace gas chromatography-electron capture detection.

-

LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved January 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Singh, R. B., & Rai, D. K. (2004). Vis-NIR absorption spectrum of 1,2,3,4-tetrachlorobenzene. ResearchGate. Retrieved January 9, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). PubChem Compound Summary for CID 7270, 1,2,4,5-Tetrachlorobenzene. Retrieved January 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Condensed Phase IR Spectrum: Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1985). Drinking Water Criteria Document for Trichlorobenzenes. Retrieved January 9, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrum (electron ionization): Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). PubChem Compound Summary for CID 7964, Chlorobenzene. Retrieved January 9, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Problem. Retrieved January 9, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1985). Health Assessment Document for Chlorinated Benzenes. Retrieved January 9, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Problems. Retrieved January 9, 2026, from [Link]

-

Stenutz, R. (n.d.). Structure and physical data for 1,2,3,4-tetrachlorobenzene. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Tetrachlorobenzene. Retrieved January 9, 2026, from [Link]

Sources

- 1. filab.fr [filab.fr]

- 2. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 3. laboratuar.com [laboratuar.com]

- 4. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. oecd.org [oecd.org]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. OECD/EU-Methods [laus.group]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Determination of chlorobenzenes in water by drop-based liquid-phase microextraction and gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD) | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 18. researchgate.net [researchgate.net]

- 19. Benzene, 1,2,3,4-tetrachloro- [webbook.nist.gov]

- 20. 1,2,3,4-Tetrachlorobenzene(634-66-2) 13C NMR spectrum [chemicalbook.com]

- 21. NMR Problem [www2.chemistry.msu.edu]

- 22. Benzene, 1,2,3,4-tetrachloro- [webbook.nist.gov]

- 23. Benzene, 1,2,3,4-tetrachloro- [webbook.nist.gov]

Introduction: The Challenge of Isomer-Specific Synthesis

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrachlorobenzene

1,2,3,4-Tetrachlorobenzene (CAS No. 634-66-2) is a significant organochlorine compound, one of three isomers of tetrachlorobenzene.[1] It presents as a white crystalline solid with a melting point of approximately 42-47°C and a boiling point of 254°C. This compound serves as a crucial intermediate in the synthesis of fungicides, herbicides, and dyes.[2] It is also widely used as a model compound for environmental analysis and in studies on the dechlorination of dioxins.

The primary challenge in the synthesis of 1,2,3,4-tetrachlorobenzene is not merely the introduction of four chlorine atoms onto a benzene ring, but the precise control of their positions. Direct, exhaustive chlorination of benzene often leads to a mixture of isomers, with the thermodynamically more stable 1,2,4,5-tetrachlorobenzene frequently being the major product.[3] This makes the isolation of pure 1,2,3,4-tetrachlorobenzene difficult and inefficient.[3] Therefore, achieving high yields of this specific isomer requires carefully chosen strategies that favor its formation over other substitution patterns. This guide provides a detailed exploration of the principal synthetic pathways, focusing on the underlying chemical principles that govern selectivity and yield.

Pathway 1: Electrophilic Aromatic Substitution - The Chlorination Route

The most direct conceptual approach to synthesizing tetrachlorobenzenes is the electrophilic halogenation of benzene or its less-chlorinated derivatives. This method relies on activating chlorine with a Lewis acid catalyst to generate a potent electrophile (Cl⁺) that sequentially substitutes hydrogen atoms on the aromatic ring.[4][5]

Direct Chlorination of Benzene and Chlorinated Benzenes

The reaction of benzene with chlorine in the presence of a catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is a classic electrophilic substitution.[6] As chlorination proceeds, the existing chlorine atoms, which are deactivating but ortho, para-directing, influence the position of subsequent substitutions. However, as the ring becomes more substituted and deactivated, harsher conditions are required, which can reduce selectivity.

When chlorination is carried to the tetrachloro stage, a mixture of 1,2,4,5-tetrachlorobenzene and 1,2,3,4-tetrachlorobenzene is typically formed.[3] The 1,2,4,5-isomer is often favored due to minimized steric hindrance between the chlorine atoms.[7] Industrial processes often start with a mix of benzene and lower chlorinated benzenes (which are recycled from product separation) and chlorinate this mixture.[3][7]

The general progression of this pathway can be visualized as follows:

Figure 1. General pathway for the direct chlorination of benzene.

Isomer-Selective Chlorination of Trichlorobenzene

A more refined electrophilic substitution strategy involves the chlorination of a specific trichlorobenzene isomer. The directing effects of the three existing chlorine atoms can provide a more predictable outcome. A key selective pathway to 1,2,3,4-tetrachlorobenzene is the controlled chlorination of 1,3,5-trichlorobenzene.[1] In 1,3,5-trichlorobenzene, all unsubstituted positions are equivalent and are activated by two meta-chlorines and one ortho, para-chlorine, leading to a single possible tetrachlorinated product.

Figure 2. Selective synthesis from 1,3,5-trichlorobenzene.

While this method offers excellent regioselectivity, its practical application depends on the availability and cost of the 1,3,5-trichlorobenzene starting material, which is one of the less common trichlorobenzene isomers.[8]

Pathway 2: Regiospecific Synthesis via the Sandmeyer Reaction

For laboratory-scale synthesis and applications requiring high isomeric purity, the Sandmeyer reaction is the superior and most reliable method.[9][10] This reaction provides a versatile pathway to introduce a halide at a specific position on an aromatic ring by converting a primary amino group into an easily displaceable diazonium salt.[11]

The synthesis of 1,2,3,4-tetrachlorobenzene via this route begins with 2,3,4-trichloroaniline. The process involves two main stages:

-

Diazotization: The amino group of 2,3,4-trichloroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (typically 0-5°C) to prevent decomposition of the unstable diazonium salt.[12][13]

-

Copper-Catalyzed Displacement: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates the release of nitrogen gas and the substitution of the diazonium group with a chlorine atom, yielding the target molecule with high regiospecificity.[9][12]

Figure 3. Workflow for the Sandmeyer synthesis of 1,2,3,4-tetrachlorobenzene.

Experimental Protocol: Sandmeyer Synthesis

The following protocol is adapted from a documented synthesis of 1,2,3,4-tetrachlorobenzene, which reports a high yield and purity.[12]

Materials:

-

2,3,4-trichloroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Cuprous chloride (CuCl)

-

Dichloroethane (for extraction)

-

Water

Procedure:

Part A: Diazotization

-

In a 500 mL reaction vessel, combine 10 g (0.051 mol) of 2,3,4-trichloroaniline and 21 g of concentrated hydrochloric acid.

-

Cool the mixture to a temperature between -5°C and 5°C using an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution containing 4 g of sodium nitrite while vigorously stirring. Maintain the temperature of the reaction mixture below 5°C throughout the addition.

-

After the addition is complete, continue to stir the mixture in the cold bath for 1 hour to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction and Work-up

-

In a separate 1000 mL reaction vessel, add 50 g of concentrated hydrochloric acid and 6 g of cuprous chloride. Warm this mixture to 50°C.

-

Slowly add the cold diazonium salt solution prepared in Part A to the warm cuprous chloride solution. Nitrogen gas evolution should be observed.

-

After the addition is complete, heat the reaction mixture to 80°C for 1 hour to drive the reaction to completion.

-

Cool the mixture to approximately 30°C.

-

Transfer the mixture to a separatory funnel and extract the product with dichloroethane.

-

Collect the organic layer and evaporate the solvent to obtain the crude 1,2,3,4-tetrachlorobenzene.

Table 1: Summary of Sandmeyer Synthesis Parameters

| Parameter | Value | Reference |

| Starting Material | 2,3,4-trichloroaniline | [12] |

| Diazotization Temp. | -5 to 5 °C | [12] |

| Sandmeyer Temp. | 50 to 80 °C | [12] |

| Catalyst | Copper(I) Chloride (CuCl) | [12] |

| Reported Yield | 82% | [12] |

| Reported Purity | >98% (by GC analysis) | [12] |

Conclusion

The synthesis of 1,2,3,4-tetrachlorobenzene can be approached through two primary strategies: electrophilic chlorination and the Sandmeyer reaction.

-

Direct chlorination of benzene or its derivatives is a scalable method but suffers from a significant lack of regioselectivity, producing a mixture of isomers that are challenging to separate. While selective chlorination of specific precursors like 1,3,5-trichlorobenzene is theoretically sound, it is limited by substrate availability.[1][3]

-

The Sandmeyer reaction , starting from 2,3,4-trichloroaniline, offers a highly controlled and regiospecific route to pure 1,2,3,4-tetrachlorobenzene.[12] This method is exceptionally well-suited for research and applications where high isomeric purity is paramount. The reported high yield and purity underscore its effectiveness as the preferred method for the targeted synthesis of this compound.

For drug development professionals and researchers, the choice of pathway depends on the desired scale, purity requirements, and economic constraints. However, for obtaining an analytically pure standard, the Sandmeyer reaction is unequivocally the more logical and efficient choice.

References

Sources

- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Fact sheet: 1,2,3,4-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. US3557227A - Method of producing 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy 1,2,4,5-Tetrachlorobenzene | 95-94-3 [smolecule.com]

- 8. Trichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Section 1: Core Chemical and Physical Identity

An In-Depth Technical Guide to 1,2,3,4-Tetrachlorobenzene (CAS No. 634-66-2): Properties, Hazards, and Handling for Research Professionals

This document provides a comprehensive technical overview of 1,2,3,4-Tetrachlorobenzene (CAS No. 634-66-2), a significant compound for professionals in research, drug development, and environmental science. Moving beyond a simple data sheet, this guide synthesizes its chemical properties, historical applications, environmental behavior, and critical hazard profile. The protocols and workflows detailed herein are designed to ensure both experimental integrity and the highest standards of laboratory safety.

1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon. Its specific isomer structure dictates its physical properties and, consequently, its environmental distribution and biological interactions. At ambient temperatures, it exists as a solid, which is a critical consideration for storage and handling, as dust inhalation is a primary exposure route.[1][2] Its low water solubility and moderate volatility mean that once it enters the environment, it partitions predictably into soil and sediment.[1][3]

A foundational understanding of these physicochemical properties is essential for predicting its behavior in both experimental and environmental systems. For instance, its high octanol/water partition coefficient (log Kow) immediately signals a strong potential for bioaccumulation in lipid-rich tissues of organisms.[3][4]

Table 1: Physicochemical Properties of 1,2,3,4-Tetrachlorobenzene

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 634-66-2 | [1] |

| Molecular Formula | C₆H₂Cl₄ | [1][5] |

| Molecular Weight | 215.89 g/mol | [5][6] |

| Appearance | White to off-white crystals or colorless needles | [2][4] |

| Melting Point | 42 - 47.5 °C (108 - 117.5 °F) | [3][7][8] |

| Boiling Point | 254 °C (489 °F) at 760 mmHg | [6][8] |

| Water Solubility | 5.92 - 7.8 mg/L at 25 °C | [3][4] |

| Vapor Pressure | 5.2 Pa at 25 °C | [3] |

| log Kow (Octanol/Water Partition Coeff.) | 4.5 - 4.64 | [3][4] |

| Density | ~1.7 g/cm³ |[2][4] |

Section 2: Synthesis, Industrial Significance, and Applications

While not currently produced in significant quantities in regions like Canada, 1,2,3,4-tetrachlorobenzene has historical importance primarily as a chemical intermediate.[1][3] Its main industrial application was in the synthesis of pesticides, including fungicides, herbicides, and defoliants.[1][9] It was also formerly used in dielectric fluids, often to supplement polychlorinated biphenyl (PCB) formulations in transformers, an application now largely phased out due to environmental persistence and toxicity concerns.[1][9]

Understanding its synthesis is key for researchers who may need to produce it for use as a reference standard or in mechanistic studies. The Sandmeyer reaction, starting from 2,3,4-trichloroaniline, is a documented laboratory-scale synthesis method.[5]

Diagram 1: Laboratory Synthesis Pathway via Sandmeyer Reaction

Caption: Synthesis of 1,2,3,4-Tetrachlorobenzene from 2,3,4-Trichloroaniline.

Protocol 1: Laboratory Synthesis of 1,2,3,4-Tetrachlorobenzene

This protocol is based on a documented Sandmeyer reaction.[5] The causality behind each step is critical: the initial low-temperature diazotization is necessary to form the unstable diazonium salt, which is then carefully decomposed in the presence of a copper(I) catalyst to yield the final chlorinated product.

-

Vessel Preparation: Prepare two reaction vessels. Vessel A (500 mL) for diazotization and Vessel B (1000 mL) for the Sandmeyer reaction.

-

Diazotization (Vessel A):

-

Add 10 g (0.051 mol) of 2,3,4-trichloroaniline and 21 g of concentrated hydrochloric acid to Vessel A.

-

Cool the mixture to a temperature range of -5 to 5°C using an ice-salt bath. Precise temperature control is crucial to prevent premature decomposition of the diazonium salt.

-

Slowly add a pre-chilled aqueous solution containing 4 g of sodium nitrite. The slow addition maintains the low temperature and controls the exothermic reaction.

-

After the addition is complete, stir the mixture for 1 hour at -5 to 5°C to ensure the reaction goes to completion.

-

-

Catalyst Preparation (Vessel B):

-

Add 50 g of concentrated hydrochloric acid and 6 g of cuprous chloride to Vessel B.

-

Warm the mixture to 50°C to dissolve the catalyst.

-

-

Sandmeyer Reaction (Vessel B):

-

Slowly add the diazonium salt solution from Vessel A to the heated catalyst solution in Vessel B.

-

After the addition is complete, heat the mixture to 80°C for 1 hour to drive the reaction to completion and expel nitrogen gas.

-

-

Extraction and Purification:

-

Cool the reaction mixture to approximately 30°C.

-

Perform a liquid-liquid extraction using dichloroethane.

-

Evaporate the organic solvent to yield the crude 1,2,3,4-tetrachlorobenzene product.

-

Further purification can be achieved via recrystallization or sublimation.

-

Section 3: Comprehensive Hazard Profile and Toxicological Insights

1,2,3,4-Tetrachlorobenzene is classified as a hazardous substance, and a thorough understanding of its toxicological profile is non-negotiable for any researcher handling it. The primary hazards include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.[7][10][11]

Table 2: GHS Hazard Classification for 1,2,3,4-Tetrachlorobenzene

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

|---|---|---|---|---|---|

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [7][10][11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [7] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [7] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life | Warning | GHS09 (Environment) | [7] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | GHS09 (Environment) |[7][10][11] |

Toxicological Endpoints

-

Acute Effects: The primary acute risks are associated with ingestion and direct contact. Ingestion is harmful, and contact can cause irritation to the skin, eyes, and respiratory system.[7][12]

-

Chronic Effects: While data on carcinogenicity is limited, studies on related chlorobenzenes suggest that the liver, kidneys, and thyroid are potential target organs for toxicity following repeated exposure.[13] Individuals with pre-existing conditions affecting these organs may be at increased risk.[13]

-

Reproductive/Developmental Toxicity: Studies in rats have shown reproductive effects such as reduced litter size, but generally at doses that also caused significant maternal toxicity.[13] This suggests that protective measures aimed at preventing maternal organ toxicity should also be protective against developmental effects.[13]

Section 4: Environmental Fate and Ecotoxicity

The chemical's properties dictate its environmental behavior. It is persistent, with slow biodegradation rates, particularly under anaerobic conditions found in deep soil and sediment.[1][3][10]

-

Persistence and Mobility: With a low mobility in soil, it tends to adsorb strongly to organic matter.[1][10] This means it does not readily leach into groundwater but can remain in topsoil for extended periods, with estimated half-lives ranging from weeks to over a year.[3]

-

Bioaccumulation: The high log Kow value indicates a strong tendency to bioaccumulate in aquatic organisms.[4][10] Bioconcentration factor (BCF) values reported for fish are high, confirming that it can build up in the food chain.[10][13]

-

Degradation: While biodegradation is slow, some microbial degradation can occur.[12] In the atmosphere, it is removed by reaction with hydroxyl radicals, but this process is slow, allowing for potential long-range transport.[3][14]

Diagram 2: Environmental Fate and Transport Pathways

Caption: Key pathways for 1,2,3,4-Tetrachlorobenzene in the environment.

Section 5: Laboratory Safety and Risk Mitigation

A robust safety protocol is paramount when working with 1,2,3,4-tetrachlorobenzene. The following workflow and procedures constitute a self-validating system for risk management.

Diagram 3: Laboratory Handling and Emergency Response Workflow

Caption: A workflow for the safe handling of 1,2,3,4-Tetrachlorobenzene.

Protocol 2: Standard Operating Procedure for Handling and Emergencies

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[10][15]

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[10][11]

-

Body Protection: Wear a lab coat. For larger quantities, consider fire/flame-resistant and impervious clothing.[7][10]

-

-

Safe Handling Practices:

-

Accidental Release Measures:

-

Minor Spill: Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[7][11] Avoid generating dust. Do not use compressed air for cleanup.[11]

-

Major Spill: Evacuate the area immediately. Alert emergency services and the institutional Environmental Health & Safety (EHS) office.[11] Prevent spillage from entering drains or waterways.[10][11]

-

-

First Aid Protocol:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[7][10][11]

-